Cas no 135833-82-8 (1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione)
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione
- 1-(4-fluorophenyl)-5-methyl-2-phenyl-1,4-Hexanedione
- 1-(4-fluoro-phenyl)-5-methyl-2-phenyl-hexane-1,4-dione
- AGN-PC-002G5C
- AK-99203
- ANW-71301
- CTK8C4227
- KB-214814
- SureCN915370
- SCHEMBL915370
- AKOS016008267
- DTXSID40563664
- DA-18245
- BCRLKOWTRVWECA-UHFFFAOYSA-N
- 1-(4-fluorophenyl)-5-methyl-2-phenyl-hexane-1,4-dione
- 135833-82-8
-
- MDL: MFCD22200380
- Inchi: 1S/C19H19FO2/c1-13(2)18(21)12-17(14-6-4-3-5-7-14)19(22)15-8-10-16(20)11-9-15/h3-11,13,17H,12H2,1-2H3
- InChI Key: BCRLKOWTRVWECA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C(C1C=CC=CC=1)CC(C(C)C)=O)=O
Computed Properties
- Exact Mass: 298.13690801g/mol
- Monoisotopic Mass: 298.13690801g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 4.40740
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F075985-50mg |
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione |
135833-82-8 | 50mg |
$138.00 | 2023-05-18 | ||
| TRC | F075985-100mg |
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione |
135833-82-8 | 100mg |
$219.00 | 2023-05-18 | ||
| TRC | F075985-500mg |
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione |
135833-82-8 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| Ambeed | A114733-1g |
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione |
135833-82-8 | 95+% | 1g |
$1129.0 | 2024-04-24 | |
| Crysdot LLC | CD12150954-5g |
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione |
135833-82-8 | 95+% | 5g |
$501 | 2024-07-23 |
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione Suppliers
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione
Comprehensive Overview of 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione (CAS No. 135833-82-8)
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione (CAS No. 135833-82-8) is a specialized organic compound with a unique molecular structure that combines a fluorophenyl group, a phenyl group, and a diketone moiety. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug development and material science. The presence of the fluorophenyl group and the diketone functionality makes it a versatile intermediate for synthesizing more complex molecules.
The compound's molecular formula is C19H19FO2, and it features a hexane backbone substituted with aromatic rings and carbonyl groups. Its structural complexity allows it to participate in various chemical reactions, including condensation, reduction, and nucleophilic addition, making it valuable for researchers exploring new synthetic pathways. The 4-fluorophenyl group, in particular, is known to enhance the biological activity of molecules, which is why this compound is often studied in medicinal chemistry.
One of the most searched questions about 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione is its role in drug discovery. Recent trends in pharmaceutical research highlight the importance of fluorinated compounds due to their improved metabolic stability and bioavailability. Researchers are investigating this compound as a potential precursor for kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for targeted therapies in oncology and autoimmune diseases.
Another area of interest is the compound's application in material science. The diketone moiety can act as a chelating agent, forming stable complexes with metal ions. This property is being explored in the development of advanced catalysts and luminescent materials, which are critical for sustainable energy solutions and optoelectronic devices. The integration of fluorine atoms into organic frameworks is also a hot topic in the design of high-performance polymers and coatings.
From a commercial perspective, the demand for 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione is rising, particularly in regions with robust pharmaceutical and chemical industries. Suppliers and manufacturers are focusing on scalable synthesis methods to meet the needs of academic and industrial researchers. The compound's CAS No. 135833-82-8 is frequently searched in chemical databases, reflecting its relevance in contemporary scientific inquiries.
Safety and handling of this compound are also common concerns among users. While it is not classified as a hazardous material, proper laboratory practices, such as the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Researchers often look for storage conditions and solubility data, which are essential for experimental reproducibility.
In summary, 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione (CAS No. 135833-82-8) is a multifaceted compound with promising applications in drug development and material science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists. As research continues to uncover new uses for fluorinated diketones, this compound is likely to remain a focal point in scientific and industrial discussions.
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